4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a cyclohexylmethyl group, and a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by the introduction of the cyclohexylmethyl group. One common method involves:
Bromination: The pyrrolo[2,3-b]pyridine core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Alkylation: The brominated intermediate is then subjected to alkylation with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while a Suzuki coupling would introduce an aryl group.
Scientific Research Applications
4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers may use it to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the cyclohexylmethyl group. This structural feature can impart distinct physicochemical properties and biological activities compared to other similar compounds. For instance, the cyclohexylmethyl group may enhance lipophilicity and membrane permeability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C14H17BrN2 |
---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
4-bromo-1-(cyclohexylmethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H17BrN2/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChI Key |
YKDCBTIVXHEHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=CC3=C(C=CN=C32)Br |
Origin of Product |
United States |
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